molecular formula C6H10N2O4 B13715427 L-beta-Imidazolelactic Acid, Monohydrate

L-beta-Imidazolelactic Acid, Monohydrate

Cat. No.: B13715427
M. Wt: 174.15 g/mol
InChI Key: IVFVSTOFYHUJRU-YQWWZGPCSA-N
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Description

L-beta-Imidazolelactic acid, monohydrate has garnered attention in academic research primarily due to its direct link to histidine metabolism. Its presence in biological fluids has made it a marker in studies exploring metabolic pathways and certain physiological states. The compound's utility extends to synthetic chemistry, where it serves as an intermediate in the synthesis of more complex molecules.

The precise naming and structural definition of a chemical compound are fundamental to scientific communication. L-beta-Imidazolelactic acid is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers. The "L" designation in its name refers to the specific stereochemical configuration of the molecule, which is crucial for its biological activity and recognition by enzymes. The systematic IUPAC name for this compound is (2S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid. nih.gov The "-beta-" in the common name indicates that the imidazole (B134444) group is attached to the beta-carbon of the lactic acid backbone. The "monohydrate" suffix signifies that each molecule of the acid is associated with one molecule of water in its crystalline form.

This compound is known by several synonyms in scientific literature and commercial databases, which are presented in the table below.

PropertyValue
IUPAC Name (2S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid
Synonyms L-β-(1H-Imidazol-4-yl)lactic acid, (S)-2-Hydroxy-3-(imidazol-4-yl)propionic acid, Imidazole-4-lactic acid
Molecular Formula C6H8N2O3 (anhydrous), C6H10N2O4 (monohydrate)
Molecular Weight 156.14 g/mol (anhydrous), 174.15 g/mol (monohydrate)
CAS Number 14403-45-3 (anhydrous), 220919-94-8 (monohydrate)

This table summarizes the key nomenclature and physical properties of L-beta-Imidazolelactic Acid and its monohydrate form.

The stereochemistry of L-beta-Imidazolelactic acid is of paramount importance. The spatial arrangement of the hydroxyl group on the alpha-carbon determines its biological properties. Its enantiomer, D-beta-Imidazolelactic acid, also exists and may have different physiological effects. scbt.com

L-beta-Imidazolelactic acid belongs to a large and diverse family of organic molecules characterized by the presence of an imidazole ring. chemsrc.com This heterocyclic aromatic ring is a fundamental component of many biologically important molecules, including the amino acid histidine, histamine, and purines.

The primary context for L-beta-Imidazolelactic acid in academic research is as a derivative and metabolite of L-histidine. In human metabolism, L-histidine can be converted to imidazolepyruvic acid through a transamination reaction. Subsequently, imidazolepyruvic acid can be reduced to form L-beta-Imidazolelactic acid. This metabolic link is a cornerstone of its investigation in biochemical studies. Its presence and concentration in biological fluids, such as urine, can provide insights into the metabolic state of an individual, particularly concerning histidine metabolism.

The investigation of L-beta-Imidazolelactic acid is intrinsically linked to the broader history of research into amino acid metabolism, which began in the early 20th century. While pinpointing a singular moment of discovery for this specific compound is challenging, its identification emerged from systematic studies of the metabolic fate of histidine.

Early research into the byproducts of amino acid catabolism, often through the analysis of urine, laid the groundwork for identifying numerous metabolic intermediates. It was established that the excretion of imidazolelactic acid increases following the administration of a histidine load, confirming its status as a histidine metabolite. These foundational studies in metabolic pathways were crucial in mapping the intricate network of biochemical reactions that occur in living organisms. The historical investigation of this compound is therefore not marked by a sudden breakthrough, but rather by a gradual elucidation of its role within the well-established framework of histidine metabolism.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

IUPAC Name

(3aR,5R,6S)-2-amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]oxazol-6-ol

InChI

InChI=1S/C6H10N2O4/c7-6-8-5-4(12-6)3(10)2(1-9)11-5/h2-5,9-10H,1H2,(H2,7,8)/t2-,3+,4?,5-/m1/s1

InChI Key

IVFVSTOFYHUJRU-YQWWZGPCSA-N

Isomeric SMILES

C([C@@H]1[C@@H](C2[C@@H](O1)N=C(O2)N)O)O

Canonical SMILES

C(C1C(C2C(O1)N=C(O2)N)O)O

Origin of Product

United States

Biosynthetic and Metabolic Pathways of L Beta Imidazolelactic Acid

Enzymatic Biogenesis from L-Histidine

The biosynthesis of L-beta-imidazolelactic acid from L-histidine is a two-step enzymatic process. This pathway involves an initial transamination followed by a reduction reaction.

The first step in the conversion of L-histidine to L-beta-imidazolelactic acid is the removal of the alpha-amino group from L-histidine. This reaction is catalyzed by a histidine aminotransferase , also known as histidine transaminase (EC 2.6.1.38). wikipedia.orgexpasy.orgnih.gov This enzyme facilitates the transfer of the amino group from L-histidine to an alpha-keto acid acceptor. Common acceptors include 2-oxoglutarate and pyruvate (B1213749). nih.gov

The catalytic mechanism of histidine aminotransferase involves the cofactor pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6. The reaction proceeds through a Schiff base intermediate formed between the amino group of L-histidine and the aldehyde group of PLP. This is followed by a tautomerization and hydrolysis, releasing the keto acid product, imidazolepyruvic acid, and the pyridoxamine-5'-phosphate intermediate. The enzyme is regenerated when the amino group is transferred to the alpha-keto acid acceptor (e.g., 2-oxoglutarate is converted to L-glutamate).

The second and final step is the reduction of the keto group of imidazolepyruvic acid to a hydroxyl group, yielding L-beta-imidazolelactic acid. This reduction is catalyzed by an oxidoreductase . Studies have shown that L-lactate dehydrogenase (EC 1.1.1.27) can catalyze the conversion of imidazolylpyruvate to imidazolyl-lactate in the presence of NADH. nih.gov This suggests that the formation of L-beta-imidazolelactic acid is linked to the cellular redox state, dependent on the NADH/NAD+ ratio.

The formation of L-beta-imidazolelactic acid represents a side branch of the main histidine catabolic pathway. The key precursor-product relationships in this specific biosynthetic route are outlined below:

PrecursorIntermediateProduct
L-HistidineImidazolepyruvic AcidL-beta-Imidazolelactic Acid

In this pathway, L-histidine serves as the primary precursor. Through the action of histidine aminotransferase, it is converted to the intermediate product, imidazolepyruvic acid. nih.gov Subsequently, imidazolepyruvic acid is the direct precursor to the final product, L-beta-imidazolelactic acid, via a reduction reaction.

Integration of L-beta-Imidazolelactic Acid into Core Metabolic Networks

The biosynthetic pathway of L-beta-imidazolelactic acid is interconnected with central metabolic pathways, particularly amino acid metabolism.

The formation of L-beta-imidazolelactic acid is intrinsically linked to the metabolism of other amino acids through the transamination reaction. The activity of histidine aminotransferase requires a supply of alpha-keto acids and results in the synthesis of other amino acids. For instance, when 2-oxoglutarate is the amino group acceptor, L-glutamate is produced, linking this pathway to the citric acid cycle and nitrogen metabolism. wikipedia.orgexpasy.org Similarly, if pyruvate is the acceptor, L-alanine is formed. nih.gov

This pathway is generally considered a minor route for histidine degradation in many organisms, with the primary pathway proceeding through urocanic acid to ultimately form glutamate. creative-proteomics.com However, under certain physiological conditions or in specific organisms, the pathway leading to L-beta-imidazolelactic acid may play a more significant role. For example, in cases of histidinemia, a genetic disorder characterized by a deficiency in the enzyme histidase, the transamination pathway becomes more prominent, leading to increased urinary excretion of imidazolepyruvic acid. nih.gov

The activity of the L-beta-imidazolelactic acid synthesis pathway can be influenced by metabolic conditions. In the bacterium Pseudomonas testosteroni, the degradation of imidazolyl-lactate is an inducible process, requiring the presence of the substrate to activate the necessary enzymes for histidine catabolism. This suggests that the metabolic machinery for handling this compound is regulated in response to its availability.

Metabolomic studies have identified L-beta-imidazolelactic acid in various biological fluids. It is a normal component of human urine, and its excretion can be elevated following a histidine load. hmdb.ca This indicates that the pathway is active in humans and can respond to increased substrate availability.

Catabolic Routes and Degradation Products of L-beta-Imidazolelactic Acid

The catabolism of L-beta-imidazolelactic acid involves its conversion back to intermediates that can enter the main histidine degradation pathway. Research on Pseudomonas testosteroni has shown that imidazolyl-lactate is oxidized to imidazolylpyruvate. This reaction is likely catalyzed by an imidazolyl-lactate-NAD+ oxidoreductase . From imidazolylpyruvate, the metabolic route merges with histidine catabolism. Imidazolylpyruvate can be transaminated back to L-histidine, which then enters the primary histidine degradation pathway.

The degradation products of L-beta-imidazolelactic acid are therefore the same as those of histidine. The main catabolic pathway of histidine involves the following intermediates and end products:

Starting CompoundIntermediate 1Intermediate 2Intermediate 3Final Product
L-HistidineUrocanic Acid4-Imidazolone-5-propionic AcidN-Formiminoglutamic AcidL-Glutamic Acid

Ultimately, the carbon skeleton of L-beta-imidazolelactic acid can be converted to L-glutamate, which can then be further metabolized in the citric acid cycle for energy production or used in other biosynthetic pathways.

Enzymatic Degradation Pathways

The enzymatic degradation of L-beta-Imidazolelactic acid has been notably studied in the bacterium Pseudomonas testosteroni, providing a model for its metabolic fate. In this organism, L-beta-Imidazolelactic acid is metabolized via a pathway that converges with the degradation pathway of L-histidine. nih.gov

The initial step in the degradation of L-beta-Imidazolelactic acid is its oxidation to L-imidazolepyruvic acid. Subsequently, L-imidazolepyruvic acid undergoes transamination, a reaction that involves the transfer of an amino group, to form L-histidine. nih.gov Once formed, L-histidine enters its primary catabolic pathway.

The degradation of L-histidine is a multi-step enzymatic process. It begins with the action of histidine ammonia-lyase (also known as histidase), which deaminates L-histidine to form urocanic acid. nih.gov Following this, the enzyme urocanase catalyzes the conversion of urocanic acid to 4-imidazolone-5-propionate. nih.gov The pathway continues with the hydrolysis of 4-imidazolone-5-propionate to N-formiminoglutamate, a reaction catalyzed by imidazolonepropionase . Finally, the formimino group is transferred from N-formiminoglutamate to tetrahydrofolate by the enzyme glutamate formiminotransferase , yielding L-glutamate. news-medical.net

Mutant strains of P. testosteroni lacking urocanase are unable to utilize L-beta-Imidazolelactic acid as a growth substrate. nih.gov Similarly, mutants with impaired histidase activity also cannot metabolize it, confirming the essential role of these enzymes in the downstream degradation of L-beta-Imidazolelactic acid. nih.gov

While the complete enzymatic pathway for L-beta-Imidazolelactic acid degradation in humans has not been as extensively detailed, it is recognized as a metabolite of L-histidine. hmdb.ca The established pathway of human L-histidine catabolism proceeds through urocanic acid and ultimately leads to the formation of L-glutamate, which can then enter the citric acid cycle for energy production. news-medical.netcreative-proteomics.com

Key Enzymes in the Degradation Pathway of L-beta-Imidazolelactic Acid via L-Histidine
EnzymeReaction CatalyzedSubstrateProduct
(Implied) Imidazolelactic acid oxidase/dehydrogenaseOxidationL-beta-Imidazolelactic AcidL-Imidazolepyruvic Acid
(Implied) TransaminaseTransaminationL-Imidazolepyruvic AcidL-Histidine
Histidine ammonia-lyase (Histidase)DeaminationL-HistidineUrocanic Acid
UrocanaseHydrationUrocanic Acid4-Imidazolone-5-propionate
ImidazolonepropionaseHydrolysis4-Imidazolone-5-propionateN-Formiminoglutamate
Glutamate formiminotransferaseFormimino group transferN-FormiminoglutamateL-Glutamate

Terminal Metabolites and Excretion Profiles

The metabolic pathway of L-beta-Imidazolelactic acid ultimately converges on the formation of L-glutamate. L-glutamate is a non-essential amino acid that plays a central role in cellular metabolism. It can be further metabolized in several ways, including being deaminated to α-ketoglutarate, an intermediate in the citric acid cycle, which can be used for energy production. wikipedia.org

L-beta-Imidazolelactic acid itself is a normal constituent of human urine. hmdb.ca Its presence in urine indicates that, under normal physiological conditions, a portion of this compound is not further metabolized and is instead excreted from the body. The urinary excretion of L-beta-Imidazolelactic acid can be influenced by dietary intake of L-histidine; an increased load of L-histidine leads to a corresponding increase in the excretion of L-beta-Imidazolelactic acid. hmdb.ca

Elevated urinary levels of L-beta-Imidazolelactic acid can also be an indicator of certain metabolic states or nutritional deficiencies. For instance, increased excretion has been observed in cases of folic acid and vitamin B12 deficiency. hmdb.ca This is because the final step in the degradation of N-formiminoglutamate requires a tetrahydrofolate derivative, which is dependent on these vitamins. During pregnancy, urinary levels of L-beta-Imidazolelactic acid have also been noted to increase. hmdb.ca

Summary of L-beta-Imidazolelactic Acid Metabolism and Excretion
Metabolic AspectDescription
Primary Degradation ProductL-Histidine
Terminal MetaboliteL-Glutamate
Excretion ProfileExcreted unchanged in urine. hmdb.ca
Factors Influencing ExcretionIncreased L-histidine intake, folic acid deficiency, vitamin B12 deficiency, pregnancy. hmdb.ca

Biological Roles and Functional Significance of L Beta Imidazolelactic Acid

Modulation of Cellular and Biochemical Processes

The imidazole (B134444) ring structure is a key feature of L-beta-imidazolelactic acid and is found in many biologically active compounds. Research into various imidazole derivatives has revealed their potential to modulate critical cellular processes.

Influence on Cellular Proliferation Mechanisms in Research Models

While direct studies on the effect of L-beta-Imidazolelactic Acid on cellular proliferation are not extensively documented, research on other imidazole-containing compounds has demonstrated significant anti-proliferative activities in various research models. For instance, certain novel imidazole derivatives have been shown to interfere with the proliferation of myeloid leukemia cell lines, such as NB4 and K562 cells. nih.govnih.gov The mechanism of this anti-proliferative effect was linked to the induction of apoptosis (programmed cell death) and the downregulation of key signaling pathways involved in cell growth and survival, such as the AXL-Receptor Tyrosine Kinase (AXL-RTK) and Wnt/beta-catenin pathways. nih.gov Similarly, some imidazole antifungal drugs, like clotrimazole (B1669251) and ketoconazole, have been observed to inhibit the proliferation of human breast cancer cells, suggesting that the imidazole moiety can be a key pharmacophore in designing anti-proliferative agents. biomolther.orgresearchgate.net These findings highlight the potential of the imidazole scaffold to influence cellular proliferation, although specific research on L-beta-Imidazolelactic Acid in this context remains to be fully elucidated.

Interference with Acetylcholine (B1216132) Metabolism

The direct interaction of L-beta-Imidazolelactic Acid with the metabolism of acetylcholine, a crucial neurotransmitter, is not well-established in the scientific literature. youtube.com However, studies on the parent compound, imidazole, have suggested a potential link. Research has shown that daily injections of imidazole can induce a myopathy (muscle disease) in the soleus muscle of rats that is dependent on acetylcholine. nih.gov The proposed mechanism involves imidazole's ability to accelerate the metabolism of cyclic adenosine (B11128) 3',5'-monophosphate (cAMP) by activating the enzyme phosphodiesterase. This action was found to lower the resting membrane potential of the muscle, potentially increasing its vulnerability to necrosis induced by acetylcholine released during normal activity. nih.gov While these findings pertain to imidazole itself, they open an avenue for investigating whether its derivatives, such as L-beta-Imidazolelactic Acid, could exhibit similar or related effects on neuromuscular function and acetylcholine-related pathways.

Redox Homeostasis and Oxidative Stress Responses

L-beta-Imidazolelactic Acid has been investigated for its role in modulating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. nih.gov

Concentration-Dependent Effects on Chemiluminescence and Antioxidant Potential

Research utilizing cerebral cortex homogenates from young rats has demonstrated that L-beta-Imidazolelactic Acid exhibits a dual, concentration-dependent effect on oxidative stress markers. nih.gov Chemiluminescence, a method used to detect the generation of ROS, was employed to assess the compound's antioxidant or pro-oxidant potential. nih.govnih.gov

At lower concentrations, specifically between 0.5 mM and 1.0 mM, L-beta-Imidazolelactic Acid was found to enhance chemiluminescence, suggesting a pro-oxidant effect where it contributes to an increase in oxidative stress. nih.gov Conversely, at higher concentrations, ranging from 5.0 mM to 10.0 mM, the compound provoked a significant reduction in chemiluminescence, indicating a potent antioxidant effect. nih.gov This demonstrates that the influence of L-beta-Imidazolelactic Acid on redox homeostasis is highly dependent on its concentration within the biological environment.

Table 1: Concentration-Dependent Effects of L-beta-Imidazolelactic Acid on Chemiluminescence
Concentration RangeEffect on ChemiluminescenceObserved Potential
0.5 mM - 1.0 mMEnhancedPro-oxidant
5.0 mM - 10.0 mMReducedAntioxidant

Mechanisms of Interaction with Reactive Oxygen Species in Experimental Systems

The generation of ROS is a natural byproduct of cellular metabolism, but overproduction can lead to cellular damage. researchgate.netnih.gov The interaction of L-beta-Imidazolelactic Acid with these species appears to be complex. The observed reduction in chemiluminescence at high concentrations suggests that L-beta-Imidazolelactic Acid can act as a scavenger of free radicals. nih.gov The imidazole ring, a core component of its structure, is known to possess electron-donating properties which may contribute to this antioxidant activity, neutralizing ROS and mitigating oxidative damage.

Conversely, the pro-oxidant effect at lower concentrations indicates a more intricate mechanism. It is possible that at these concentrations, L-beta-Imidazolelactic Acid participates in redox cycling reactions that, under certain conditions, can lead to the generation of ROS. nih.gov This dual functionality underscores the complexity of the compound's role as a modulator of the cellular redox environment. The precise molecular mechanisms governing this switch from pro-oxidant to antioxidant activity warrant further investigation.

Interactions with Histidine Proteins and Peptides

Direct experimental evidence detailing the specific interactions between L-beta-Imidazolelactic Acid and histidine-rich proteins or peptides is limited. However, the structural similarity between L-beta-Imidazolelactic Acid and histidine, particularly the shared imidazole side chain, allows for inferences about potential interactions based on the well-characterized behavior of histidine in proteins. nih.gov

The imidazole ring of histidine is exceptionally versatile and participates in a wide array of molecular interactions within proteins. nih.govresearchgate.net These interactions are crucial for protein structure, function, and catalytic activity. Key types of interactions involving the histidine imidazole ring include:

Coordinate Interactions: The nitrogen atoms of the imidazole ring are excellent chelators of metal ions such as zinc, copper, and nickel. nih.gov This property is fundamental to the function of many metalloenzymes. It is plausible that L-beta-Imidazolelactic Acid could compete for or modulate these metal-binding sites in histidine-containing proteins.

Cation-π Interactions: The aromatic imidazole ring can engage in attractive interactions with cations when it is in its neutral form. nih.govresearchgate.net Conversely, when the imidazole ring is protonated (positively charged), it can be repelled by other cations. nih.gov

π-π Stacking Interactions: The flat, aromatic nature of the imidazole ring allows it to stack with other aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, contributing to the stability of protein structures. nih.gov

Hydrogen Bonding: The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, enabling the formation of critical hydrogen bond networks that stabilize protein folding and mediate protein-ligand interactions. mdpi.com

Role in the Study and Characterization of Histidine-Containing Proteins

L-beta-Imidazolelactic acid does not directly participate in the structure or catalytic activity of proteins. Instead, its significance in the study of histidine-containing proteins is derived from its status as a catabolite of the essential amino acid L-histidine. The metabolic pathways of L-histidine are crucial for various physiological functions, and the analysis of its metabolites, including L-beta-Imidazolelactic acid, provides an indirect method for characterizing cellular states, enzymatic activities, and metabolic dysfunctions related to histidine.

Under normal physiological conditions, the primary catabolic pathway for L-histidine in the liver and skin begins with the enzyme histidase, which converts L-histidine to urocanic acid. nih.govmdpi.com However, alternative pathways exist, such as transamination. In this secondary pathway, L-histidine is converted to imidazole-pyruvic acid by a transaminase. mdpi.com Subsequently, imidazole-pyruvic acid is reduced to form L-beta-Imidazolelactic acid. mdpi.com

The study of this metabolic route becomes particularly important in the context of certain genetic disorders. For instance, in cases of histidase deficiency, a condition known as histidinemia, the primary degradation pathway is blocked. mdpi.com This leads to an accumulation of L-histidine in the blood and urine and a shunting of the excess L-histidine into the transamination pathway. mdpi.com Consequently, elevated levels of imidazole-pyruvic acid and its derivatives, including L-beta-Imidazolelactic acid and imidazole-acetic acid, are observed. mdpi.com Therefore, the detection and quantification of L-beta-Imidazolelactic acid in biological fluids can serve as a diagnostic marker for characterizing this metabolic disorder, indirectly reflecting the impaired processing of histidine that would otherwise be incorporated into or metabolized from proteins.

By analyzing the concentration of such catabolites, researchers can gain insights into the regulation of histidine metabolism and the functional status of enzymes involved in its degradation. researchgate.net This allows for the characterization of metabolic phenotypes that may influence the availability of L-histidine for protein synthesis and other biochemical functions.

Table 1: Simplified Metabolic Pathway of L-Histidine via Transamination

Precursor Intermediate Product Enzyme/Process Significance
L-Histidine Imidazole-pyruvic Acid Histidine-pyruvate aminotransferase Transamination of L-histidine.

Participation in Depsipeptide and Polyester (B1180765) Formation in Synthetic Systems

The chemical structure of L-beta-Imidazolelactic acid, which contains both a hydroxyl (-OH) group and a carboxylic acid (-COOH) group, makes it a valuable monomer for the synthesis of certain polymers in synthetic systems. Specifically, it can participate in the formation of depsipeptides and polyesters.

Depsipeptide Formation

Depsipeptides are a class of compounds that contain both amide (peptide) bonds and ester bonds in their backbone. nih.gov They are often cyclic and exhibit a wide range of biological activities. nih.gov In synthetic chemistry, depsipeptides can be assembled using a variety of building blocks, including amino acids and hydroxy acids. thieme-connect.de

L-beta-Imidazolelactic acid, as a β-hydroxy acid, can be incorporated into a growing peptide chain to form an ester linkage. This is typically achieved through condensation reactions where the carboxylic acid of an amino acid (or another monomer) reacts with the hydroxyl group of the L-beta-Imidazolelactic acid, or vice-versa. The imidazole side chain of L-beta-Imidazolelactic acid can also impart specific properties, such as pH-responsiveness or metal-chelating capabilities, to the resulting depsipeptide. The synthesis of depsipeptides often requires specific activating agents and protecting group strategies to ensure the selective formation of ester bonds over amide bonds and to prevent side reactions. acs.org

Polyester Formation

Polyesters are polymers in which the repeating monomer units are linked by ester functional groups. savemyexams.com While they are commonly synthesized from the reaction of a diol with a dicarboxylic acid, they can also be formed through the self-condensation of hydroxycarboxylic acids. savemyexams.comsavemyexams.com A hydroxycarboxylic acid is a single monomer that contains both the necessary alcohol and carboxylic acid functional groups. savemyexams.comsavemyexams.com

L-beta-Imidazolelactic acid is an A-B type monomer, where 'A' is the hydroxyl group and 'B' is the carboxylic acid group. In the presence of a suitable catalyst and under appropriate reaction conditions (e.g., heat to remove the water byproduct), it can undergo polycondensation. nih.gov In this process, the carboxylic acid of one molecule reacts with the alcohol group of another, forming an ester bond and eliminating a molecule of water. This process can be repeated to build a long polymer chain, resulting in a polyester with an imidazole group in each repeating unit. The synthesis of polyesters from hydroxycarboxylic acids can be catalyzed by enzymes (such as lipases) or inorganic acids. nih.govnih.gov

Table 2: Role of L-beta-Imidazolelactic Acid in Polymer Synthesis

Polymer Type Synthetic Role of L-beta-Imidazolelactic Acid Bond Formed Key Features
Depsipeptide Hydroxy acid monomer Ester (-COO-) Introduces an ester linkage into a peptide backbone. The imidazole side chain adds unique functionality.

Advanced Analytical Methodologies for L Beta Imidazolelactic Acid Research

Chromatographic Approaches for Separation and Quantification

Chromatographic methods are fundamental in the analysis of polar molecules like L-beta-Imidazolelactic Acid. These techniques allow for the effective separation of the analyte from complex matrices and its subsequent quantification.

Hydrophilic Interaction Liquid Chromatography (HILIC) Applications

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation and analysis of polar compounds that are poorly retained in reversed-phase chromatography. researchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile (B52724), and a small amount of aqueous buffer. uva.nl This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning of hydrophilic analytes. uva.nlnih.gov

The retention mechanism in HILIC is complex, involving partitioning, adsorption, and weak electrostatic interactions. uva.nl The choice of stationary phase, which can range from bare silica (B1680970) to bonded phases with diol, amide, or zwitterionic functionalities, significantly influences selectivity. uva.nlthermofisher.com Mobile phase parameters such as the organic solvent content, buffer pH, and buffer concentration are critical experimental factors that can be adjusted to optimize the separation of target analytes. thermofisher.com

In the context of L-beta-Imidazolelactic Acid, HILIC is particularly advantageous. A study focused on developing a method for analyzing impurities in histidine samples successfully employed a HILIC method to separate and quantify several related compounds, including β-imidazolelactic acid. nih.gov This highlights the suitability of HILIC for resolving structurally similar and highly polar molecules within a single analytical run.

Table 1: HILIC Method Parameters for Analysis of Histidine and Related Impurities

ParameterCondition
Column Poroshell 120 HILIC-Z (2.1 × 100 mm, 2.7 µm) nih.gov
Mobile Phase A Ammonium formate (B1220265) buffer (pH 3.2) in water nih.gov
Mobile Phase B 0.1% formic acid in acetonitrile nih.gov
Detection Single quadrupole mass spectrometer nih.gov

This interactive table summarizes the key parameters of a HILIC method developed for the analysis of histidine impurities, including L-beta-Imidazolelactic Acid.

Coupling with Mass Spectrometry (MS) for Comprehensive Profiling

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective platform for the comprehensive profiling of metabolites in biological samples. nih.govnih.gov Mass spectrometry can provide both qualitative (structural) and quantitative (molecular mass or concentration) information on analytes after they are converted to ions. nih.gov For compounds like L-beta-Imidazolelactic Acid, this combination is invaluable for their detection and quantification in complex biological matrices. nih.govresearchgate.net

Metabolomic studies often employ LC-MS to identify and quantify a wide range of small molecules. nih.gov In studies of histidine metabolism, for example, untargeted metabolomic analysis using an LC-MS system can reveal significant alterations in the levels of various metabolites, providing insights into biochemical pathways. nih.gov The high resolution and accuracy of modern mass spectrometers, such as Time-of-Flight (TOF) analyzers, allow for the precise identification of compounds based on their mass-to-charge ratio (m/z). nih.govnih.gov

A typical LC-MS setup for metabolomics might involve a UHPLC system for rapid separation, coupled to a high-resolution mass spectrometer. nih.gov The data acquisition can be performed in modes that capture both precursor ions and their fragment ions simultaneously, aiding in the structural elucidation of detected compounds. nih.gov

Method Development for Impurity Analysis in Histidine Samples

Ensuring the purity of amino acids like histidine is critical in the pharmaceutical and food industries. nih.gov L-beta-Imidazolelactic Acid can be present as an impurity in histidine samples, arising from manufacturing processes or degradation. nih.gov The development of robust analytical methods for the detection and quantification of such impurities is therefore essential.

A systematic approach to method development for impurity analysis in histidine has been described, which includes the identification of potential impurities, method development and validation, and analysis of commercial samples. nih.gov In one such study, L-beta-Imidazolelactic Acid was identified as a potential non-amino acid impurity of histidine. nih.gov A HILIC method coupled with a single quadrupole mass spectrometer was developed and validated for the simultaneous detection and quantification of twelve potential impurities, including L-beta-Imidazolelactic Acid. nih.gov

The developed method demonstrated good specificity, linearity, accuracy, precision, and sensitivity, with a limit of quantification (LOQ) for the analytes ranging from 2.5 to 60.6 ng/mL. nih.gov The analysis of several commercial histidine samples revealed distinct impurity profiles, underscoring the importance of such analytical methods for quality control. nih.gov The use of a mixed-mode reversed-phase cation-exchange column has also been proposed for the analysis of histidine and its related impurities, offering an alternative chromatographic approach. helixchrom.com

Spectroscopic Techniques for Structural and Interactional Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. acs.org ¹H NMR spectroscopy, in particular, provides information about the chemical environment of hydrogen atoms within a molecule, allowing for the elucidation of its structure. researchgate.net The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide a detailed picture of the molecular framework. rsc.org

For L-beta-Imidazolelactic Acid, ¹H NMR spectroscopy can be used to confirm the presence of the imidazole (B134444) ring and the lactic acid moiety. The characteristic signals for the protons on the imidazole ring and the protons of the aliphatic chain can be identified and assigned. researchgate.netchemicalbook.comspectrabase.com Public databases, such as the Human Metabolome Database (HMDB), often contain experimental NMR spectra for various metabolites, which can serve as a reference for spectral interpretation. hmdb.ca The analysis of NMR spectra of related imidazole derivatives can also aid in the structural confirmation of L-beta-Imidazolelactic Acid. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) for Polymerization Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of non-volatile and thermally labile molecules, including polymers. nih.govyoutube.com ESI-MS allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for studying the molecular weight distribution of polymers and oligomers. youtube.comnih.govnih.gov

While specific studies on the polymerization of L-beta-Imidazolelactic Acid using ESI-MS are not prevalent in the reviewed literature, the principles of the technique can be applied to investigate such processes. ESI-MS has been successfully used to characterize synthetic biodegradable polymers, such as polylactic acids, by analyzing the distribution of oligomers. nih.govmdpi.com

In a hypothetical polymerization analysis of L-beta-Imidazolelactic Acid, ESI-MS could be used to detect the formation of dimers, trimers, and higher-order oligomers. The mass spectrum would show a series of peaks corresponding to the different oligomeric species, allowing for the determination of the extent of polymerization. Tandem mass spectrometry (MS/MS) could be further employed to fragment the parent ions of the oligomers, providing structural information about their connectivity. nih.govnih.gov The fragmentation patterns of imidazole-containing compounds in ESI-MS have been studied, which could provide a basis for interpreting the mass spectra of L-beta-Imidazolelactic Acid oligomers. nih.govsemanticscholar.org

Quantitative Assessment in Biological Research Matrices

Accurate quantification of L-beta-Imidazolelactic Acid in biological samples such as urine and plasma is crucial for metabolomic studies and for understanding its role in various physiological and pathological states. hmdb.ca The inherent complexity of these matrices necessitates highly specific and sensitive analytical techniques, with Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS) emerging as a powerful tool. researchgate.net

The validation of any analytical method is a critical step to ensure that the data generated is reliable and reproducible. For L-beta-Imidazolelactic Acid, this involves a rigorous evaluation of several key performance characteristics. A developed HILIC-MS method has been validated for specificity, linearity, range, accuracy, precision, and sensitivity. researchgate.net

The validation process confirms that the method can accurately and precisely measure the concentration of L-beta-Imidazolelactic Acid within a specific range. Key validation parameters from a study on the analysis of histidine impurities, including L-beta-Imidazolelactic Acid, are summarized below. researchgate.net

Validation ParameterPerformance Characteristic
Specificity The method demonstrated the ability to unequivocally assess L-beta-Imidazolelactic Acid in the presence of other components, including structurally related amino acids and other impurities. researchgate.net
Linearity & Range The method exhibited a linear relationship between the concentration of L-beta-Imidazolelactic Acid and the instrumental response over a defined range, ensuring accurate quantification across a spectrum of concentrations. researchgate.net
Accuracy Accuracy was established by determining the closeness of agreement between a known value and the value measured by the method, ensuring the results are true and correct. researchgate.net
Precision The precision of the method, reflecting the degree of scatter between a series of measurements, was found to be within acceptable limits, indicating high repeatability and reproducibility. researchgate.net
Limit of Quantitation (LOQ) The sensitivity of the method was determined, with the Limit of Quantitation (LOQ) for L-beta-Imidazolelactic Acid and other related impurities found to be in the range of 2.5–60.6 ng/mL. This high level of sensitivity is crucial for detecting low concentrations in biological samples. researchgate.net

This table presents a summary of validation parameters for a HILIC-MS method developed for the analysis of L-beta-Imidazolelactic Acid among other impurities. researchgate.net

The analysis of L-beta-Imidazolelactic Acid in complex biological matrices like plasma and urine is fraught with challenges. These matrices contain a multitude of endogenous substances that can interfere with the analysis, a phenomenon known as the matrix effect.

One of the primary challenges in analyzing L-beta-Imidazolelactic Acid is its high polarity and lack of a strong chromophore, which makes it difficult to retain and detect using traditional reversed-phase liquid chromatography with UV detection. researchgate.net The use of Hydrophilic Interaction Liquid Chromatography (HILIC) provides a robust solution to this problem. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which facilitates the retention of polar compounds like L-beta-Imidazolelactic Acid. researchgate.net

Furthermore, coupling HILIC with mass spectrometry (MS) offers high selectivity and sensitivity, overcoming the challenge of detecting non-chromophoric compounds. The mass spectrometer can selectively detect and quantify L-beta-Imidazolelactic Acid based on its specific mass-to-charge ratio, thereby minimizing the impact of interfering components from the biological matrix. researchgate.net

Sample preparation is another critical aspect when dealing with complex biological samples. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are often employed to remove proteins and other interfering substances prior to chromatographic analysis. The choice of sample preparation technique is crucial for achieving high recovery of the analyte and minimizing matrix effects.

Synthetic Utility and Research Applications of L Beta Imidazolelactic Acid

Application in Asymmetric Organic Synthesis

Asymmetric synthesis is a critical field of organic chemistry focused on the stereoselective production of chiral molecules. The inherent chirality of L-beta-imidazolelactic acid makes it relevant to this field, primarily as a building block or an intermediate rather than a catalyst.

The use of enzymes as biocatalysts is a cornerstone of modern asymmetric synthesis, prized for their exceptional selectivity under mild conditions. rsc.org Enzymes like lactate (B86563) dehydrogenases are widely used to produce enantiomerically pure alpha-hydroxy acids from prochiral precursors. mdpi.com

While the principles of biocatalysis are well-established for producing chiral acids, current research does not prominently feature L-beta-imidazolelactic acid itself acting as a biocatalyst in stereoselective reactions. mdpi.com Instead, its own synthesis can be achieved via enzymatic pathways, highlighting its position as a product of highly selective biological processes. The focus in the literature is on using enzymes to create such chiral molecules, not on using these molecules to catalyze other reactions. rsc.orgmdpi.com

The true value of L-beta-imidazolelactic acid in organic synthesis lies in its role as a chiral intermediate. The imidazole (B134444) ring is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. nih.govresearchgate.net Imidazole-containing carboxylic acids serve as key precursors for more complex molecules. For instance, imidazol-1-yl-acetic acid, a related compound, is a critical intermediate in the synthesis of zoledronic acid, a third-generation bisphosphonate used to treat bone diseases. nih.gov

The structural motifs within L-beta-imidazolelactic acid—a stereocenter, a hydroxyl group, and a carboxylic acid attached to an imidazole scaffold—make it a versatile starting material for constructing complex chiral molecules for research purposes. Its established stereochemistry provides a significant advantage, eliminating the need for chiral resolution or asymmetric induction steps later in a synthetic sequence.

Development of Research Probes and Derivatization Strategies

The functional groups on L-beta-imidazolelactic acid allow for its derivatization into various research tools, including molecular probes and labeled reagents for biological studies.

Modifying the core structure of L-beta-imidazolelactic acid can produce analogs with tailored properties for functional studies. Research into other imidazole-containing compounds demonstrates this principle effectively. For example, studies have focused on synthesizing a series of 2-aryl-thiazolidine-4-carboxylic acid amides and related imidazole analogs to investigate their antiproliferative activity against melanoma cell lines. nih.gov In such studies, the central imidazole ring is modified, and different side chains are attached to explore structure-activity relationships. nih.gov This same strategy can be applied to L-beta-imidazolelactic acid, using its carboxylic acid and hydroxyl groups as handles to generate a library of derivatives for screening in various biological assays.

Example of Imidazole Analog Synthesis for Functional Studies
Parent Scaffold 2-phenyl imidazole 4,5-dicarboxylic acid
Modification Strategy Conversion to a monoacid followed by coupling with various alkylamines using EDC/HOBt reagents.
Purpose of Analogs To serve as antiproliferative agents and study structure-activity relationships against melanoma. nih.gov
Potential Application A similar approach could create L-beta-imidazolelactic acid analogs to probe biological pathways or screen for therapeutic potential.

Antibody labeling is a fundamental technique in biomedical research, enabling the detection and tracking of specific proteins. thermofisher.com Labels such as fluorophores, enzymes, or biotin (B1667282) are covalently attached to an antibody. bio-rad-antibodies.com While the most common targets for labeling on an antibody are primary amines (lysine residues), other functional groups can also be used. thermofisher.com

L-beta-imidazolelactic acid is offered by chemical suppliers specifically for services related to custom antibody labeling. biosynth.com This suggests its use as a linker or part of a hapten-carrier conjugate system. The carboxylic acid group on the molecule could be activated to react with primary amines on the antibody surface, although this is a standard conjugation method. Its unique structure may be leveraged in specific research applications where an imidazole-containing linker is desired for custom immunoassay development.

Common Labels for Custom Antibody Conjugation
Biotin
Fluorescein isothiocyanate (FITC)
Alexa Fluor 488 (AF488)
Alexa Fluor 647 (AF647)

Future Research Directions and Translational Potential

The future research utility of L-beta-imidazolelactic acid appears most promising in its application as a specialized chemical tool and potential biomarker. As a known metabolite of L-histidine, its levels in urine and plasma have been correlated with certain physiological and pathological states, such as pregnancy and folic acid deficiency, suggesting potential for biomarker development.

Further exploration of its role as a chiral building block could lead to novel synthetic pathways for creating imidazole-based pharmaceuticals. The development of analogs, inspired by work on other imidazole compounds, may yield new molecules with therapeutic potential, particularly in areas like oncology. nih.gov Additionally, its application in bioconjugation and the development of custom immunoassays represents a niche but valuable area for creating specific research tools and diagnostic reagents. biosynth.com

Exploration in Metabolic Engineering Research

Metabolic engineering aims to purposefully design and modify metabolic pathways in organisms to enhance the production of desired substances. While L-beta-Imidazolelactic Acid, Monohydrate is a known metabolite of L-histidine, its direct and extensive application as a key building block or intermediate in engineered metabolic pathways for the production of specialty chemicals or biofuels is not widely documented in publicly available research.

The potential for its use in metabolic engineering lies in its chemical structure, which contains both a carboxylic acid and an imidazole ring. These functional groups make it a potential precursor for the synthesis of more complex molecules. For instance, in the field of chemoenzymatic synthesis, which combines chemical and enzymatic steps, derivatives of imidazole lactic acid have been utilized. An example is its use in the solid-phase synthesis of GLP-1 (Glucagon-like peptide-1) prodrugs, where it serves as a coupling agent. This application, however, is more aligned with synthetic chemistry than with the engineering of microbial metabolic pathways for production.

Further research is required to fully explore the potential of this compound in metabolic engineering. Future studies might focus on engineering microorganisms to produce this compound in high yields as a platform chemical, which could then be converted to other valuable products. Alternatively, engineered pathways could be designed to utilize this compound as a substrate for the synthesis of novel compounds.

Investigation in Enzyme Mechanism Studies

This compound has been investigated for its effects on the activity of several enzymes, particularly those involved in managing oxidative stress. Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of an organism to detoxify these harmful molecules. Enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) are crucial components of the cellular antioxidant defense system.

A notable study has reported that higher concentrations of L-beta-Imidazolelactic acid are associated with an increase in the activity of these key antioxidant enzymes. nih.gov This suggests that the compound may play a role in modulating the cellular response to oxidative stress. The precise mechanisms by which this compound influences these enzymes are a subject for more detailed investigation. Such studies would involve kinetic analyses to determine how the compound interacts with the active sites of these enzymes or if it acts as an allosteric modulator.

The table below summarizes the antioxidant enzymes reportedly influenced by L-beta-Imidazolelactic acid.

Enzyme NameAbbreviationFunction in Oxidative Stress DefenseReported Effect of L-beta-Imidazolelactic acid
Superoxide DismutaseSODCatalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide.Increased activity at higher concentrations. nih.gov
CatalaseCATCatalyzes the decomposition of hydrogen peroxide to water and oxygen.Increased activity at higher concentrations. nih.gov
Glutathione PeroxidaseGPxCatalyzes the reduction of hydrogen peroxide and organic hydroperoxides by glutathione.Increased activity at higher concentrations. nih.gov

Understanding the interaction between this compound and these enzymes can provide valuable insights into their catalytic mechanisms and the regulation of the cellular antioxidant response. Further research, including detailed kinetic studies and structural analysis of enzyme-inhibitor/activator complexes, would be necessary to fully elucidate the nature of these interactions. Such knowledge could be instrumental in the development of new therapeutic strategies for diseases associated with oxidative stress.

Q & A

Q. How do researchers integrate L-beta-Imidazolelactic Acid data into multi-omics frameworks?

  • Methodological Answer : Pathway enrichment tools (MetaboAnalyst, KEGG) correlate metabolite levels with transcriptomic/proteomic data. Network analysis (Cytoscape) identifies hub nodes in metabolic-inflammatory pathways. Machine learning (Random Forest) prioritizes biomarkers for validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.